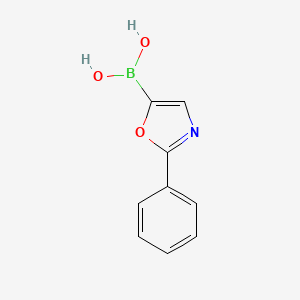

(2-Phenyl-1,3-oxazol-5-yl)boronic acid

Description

Contextualization within Organoboron Chemistry

Organoboron compounds, particularly boronic acids and their esters, are a cornerstone of modern organic synthesis. researchgate.net Their utility stems from their unique combination of stability, low toxicity, and versatile reactivity. sigmaaldrich.com Boronic acids like (2-Phenyl-1,3-oxazol-5-yl)boronic acid are typically crystalline solids that are stable to air and moisture, making them easy to handle and store. nih.gov They function as mild Lewis acids and are key partners in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. u-tokyo.ac.jp

The general class of aryl and heteroaryl boronic acids, to which this compound belongs, is most famous for its role in palladium-catalyzed cross-coupling reactions. nih.gov The transformation involves the transfer of the organic group (in this case, the 2-phenyl-1,3-oxazol-5-yl group) from the boron atom to the palladium catalyst in a key step known as transmetalation. This versatility has established organoboron reagents as indispensable intermediates in academic and industrial research.

A common and effective method for the synthesis of heteroaryl boronic acids involves a lithiation-borylation sequence. bris.ac.uk This process typically starts with a halogenated heterocycle, such as a 5-bromo-2-phenyl-1,3-oxazole. The precursor undergoes a metal-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures. The resulting lithiated intermediate is then treated with a boron electrophile, such as triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis yields the final boronic acid. researchgate.netgoogle.com This general strategy provides reliable access to a wide range of functionalized boronic acids for further synthetic applications. nih.gov

Table 1: General Properties of Heteroaryl Boronic Acids Note: Specific experimental data for this compound is not widely published. The properties below are representative of a typical heteroaryl boronic acid.

| Property | Value |

| Physical State | White to off-white solid nih.gov |

| Molecular Formula | C₉H₈BNO₃ |

| Solubility | Soluble in polar organic solvents like methanol (B129727) and THF; poor solubility in nonpolar solvents. nih.gov |

| Stability | Generally stable to air and moisture; prone to dehydration to form boroxines at elevated temperatures. nih.gov |

| Acidity (pKa) | Typically ~8-10, forming tetrahedral boronate complexes in the presence of bases. sigmaaldrich.com |

Significance as a Versatile Synthetic Building Block

The primary significance of this compound lies in its function as a versatile building block for introducing the 2-phenyl-1,3-oxazole scaffold into target molecules. This heterocyclic motif is of considerable interest in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. nih.govtandfonline.com

The Suzuki-Miyaura reaction is the most prominent application for this type of building block. nih.gov In this reaction, the boronic acid couples with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond with high efficiency and functional group tolerance. nih.gov For instance, coupling this compound with various aryl or heteroaryl halides can generate complex biaryl and hetero-biaryl structures that would be challenging to synthesize using other methods. ijpsonline.com

The ability to perform these transformations under relatively mild conditions allows for late-stage functionalization in the synthesis of complex molecules, a highly desirable strategy in drug discovery programs. ijpsonline.com The reactivity of the boronic acid group enables chemists to forge connections to a wide range of substrates, making this compound a powerful tool for creating molecular diversity.

Table 2: Representative Suzuki-Miyaura Reaction This table illustrates a general reaction scheme for the coupling of an oxazole (B20620) boronic acid with an aryl halide.

| Reactants | Catalyst/Conditions | Product |

| This compound + Aryl Halide (Ar-X) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | 5-Aryl-2-phenyl-1,3-oxazole |

Properties

IUPAC Name |

(2-phenyl-1,3-oxazol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO3/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6,12-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPLUWYJBDNZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(O1)C2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 2 Phenyl 1,3 Oxazol 5 Yl Boronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

(2-Phenyl-1,3-oxazol-5-yl)boronic acid is a versatile building block in organic synthesis, primarily valued for its participation in transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of carbon-carbon bonds, enabling the linkage of the 2-phenyl-1,3-oxazole motif to various other organic fragments. The oxazole (B20620) ring itself is a significant heterocyclic scaffold found in numerous biologically active compounds and functional materials. chemenu.com The boronic acid functional group at the 5-position serves as a stable, yet reactive handle for these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most prominent reaction involving this compound, offering a powerful method for creating biaryl and heteroaryl structures. nih.gov This reaction involves the coupling of the organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.net The general stability, low toxicity of boron byproducts, and high functional group tolerance make this reaction a preferred method in both academic and industrial research. nih.govrsc.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps, which are presumed to govern the coupling of this compound. nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) catalyst (Pd(0)Ln). This step involves the insertion of the palladium center into the carbon-halide bond, forming a palladium(II) intermediate (Ar-Pd(II)-X-Ln). This is often the rate-determining step of the catalytic cycle. nih.gov

Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium(II) center. For this to occur, the this compound must first be activated by a base to form a more nucleophilic boronate species, such as [(2-Phenyl-1,3-oxazol-5-yl)B(OH)3]⁻. This anionic boronate then reacts with the Ar-Pd(II)-X complex, displacing the halide and forming a new diorganopalladium(II) intermediate, [(Ar)-Pd(II)-(2-Phenyl-1,3-oxazol-5-yl)-Ln]. researchgate.net

Reductive Elimination: In the final step, the two organic groups on the diorganopalladium(II) intermediate are coupled, forming the new carbon-carbon bond of the desired biaryl product (Ar-(2-Phenyl-1,3-oxazol-5-yl)). This process reduces the palladium from Pd(II) back to its Pd(0) state, thereby regenerating the active catalyst, which can then re-enter the catalytic cycle. nih.gov

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the catalytic system.

Ligands: The choice of ligand coordinated to the palladium center is critical. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are often employed. These ligands stabilize the palladium catalyst, promote the oxidative addition step, and facilitate the reductive elimination. For challenging substrates, including electron-deficient heteroaryl boron derivatives like oxazoles, specialized ligands can prevent catalyst deactivation and side reactions. nih.govnih.gov In some cases, ligand-free conditions using a simple palladium source like palladium acetate (B1210297) have been successful, particularly in aqueous media. researchgate.net

Catalyst Loading: The amount of palladium catalyst used, or catalyst loading, is another important parameter. While higher loadings can increase reaction rates, they also increase costs and the potential for residual metal contamination in the final product. Optimization is key, and for many couplings involving heteroaryl systems, catalyst loadings of 1-5 mol% are typical. nih.govnih.gov Lowering the catalyst loading is a major goal in process chemistry, and highly active precatalyst systems have been developed to achieve good to excellent yields with minimal catalyst quantities. nih.gov

The base is not merely a spectator; it plays a crucial and multifaceted role in the Suzuki-Miyaura coupling. Alkyl boranes and boronic acids are generally not nucleophilic enough to undergo transmetalation directly. mdpi.com The primary function of the base is to activate the this compound.

The reaction of the boronic acid with a base, such as potassium carbonate (K2CO3) or potassium phosphate (B84403) (K3PO4), forms a tetracoordinate boronate anion. researchgate.netmdpi.com This boronate is significantly more nucleophilic than the neutral boronic acid, which greatly accelerates the rate of transmetalation. researchgate.net

Two main mechanistic pathways for the base's role in transmetalation have been proposed:

The Boronate Pathway: The base reacts with the boronic acid to form the boronate, which then reacts with the palladium-halide complex. researchgate.net

The Oxo-Palladium Pathway: The base reacts with the palladium-halide complex (in the presence of water) to form a palladium-hydroxide species (Ar-Pd-OH), which is more reactive toward the neutral boronic acid.

Kinetic and computational studies suggest that the boronate pathway is often the dominant mechanism. The choice and stoichiometry of the base can therefore be used to control reaction rates and even selectivity. mdpi.com

The stereochemistry of the Suzuki-Miyaura reaction is generally well-defined and predictable, which is a significant advantage for synthesizing complex molecules. While specific studies on the stereochemical course of reactions involving chiral this compound derivatives are not widely reported, the established principles of the mechanism apply.

Oxidative Addition: The stereochemistry of this step depends on the substrate. For vinyl halides, the addition occurs with retention of the double bond geometry. For allylic and benzylic halides, the reaction typically proceeds with inversion of configuration. researchgate.net

Transmetalation: This step is known to occur with retention of configuration at the carbon atom being transferred from the boron to the palladium. mdpi.com If a chiral organic group is attached to the this compound, its stereochemistry would be preserved during this transfer.

Reductive Elimination: This final step also proceeds with retention of configuration. The two organic groups maintain their stereochemistry as they couple to form the final product. researchgate.net

These predictable outcomes allow for the synthesis of specific stereoisomers, provided that stereochemically pure starting materials are used.

A key advantage of the Suzuki-Miyaura reaction is its broad substrate scope and tolerance for a wide variety of functional groups, which is crucial for the synthesis of complex, polyfunctional molecules. rsc.org The this compound scaffold can be coupled with a diverse range of aryl and heteroaryl halides or triflates.

The reaction is generally tolerant of both electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -CN, -NO2, -CF3) on the coupling partner. nih.govmdpi.com This allows for the synthesis of a wide array of 5-aryl-2-phenyloxazoles. Heterocyclic halides, such as bromopyridines, are also effective coupling partners. However, some functional groups on the boronic acid itself, such as acidic protons (e.g., phenols, carboxylic acids), can sometimes interfere with the catalytic cycle by coordinating to the palladium center, potentially inhibiting the reaction. nih.gov

The following table presents representative examples of Suzuki-Miyaura couplings to form the 5-aryl-2-phenyloxazole core, demonstrating the reaction's versatility with various aryl halides.

Table 1: Substrate Scope in the Suzuki-Miyaura Coupling of the 2-Phenyl-1,3-oxazol-5-yl Scaffold

Representative couplings of a 2-phenyloxazole-5-boronic acid pinacol (B44631) ester with various aryl bromides.

| Aryl Bromide Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | 2-Phenyl-5-(p-tolyl)oxazole | 88 | nih.gov |

| 4-Bromoanisole | 5-(4-Methoxyphenyl)-2-phenyloxazole | 92 | nih.gov |

| 1-Bromo-4-(trifluoromethyl)benzene | 2-Phenyl-5-(4-(trifluoromethyl)phenyl)oxazole | 75 | mdpi.com |

| 1-Bromo-4-nitrobenzene | 5-(4-Nitrophenyl)-2-phenyloxazole | 85 | nih.gov |

| 1-Bromo-3,5-dimethylbenzene | 5-(3,5-Dimethylphenyl)-2-phenyloxazole | 90 | nih.gov |

| 2-Bromopyridine | 2-Phenyl-5-(pyridin-2-yl)oxazole | 78 | nih.gov |

Chemo- and Regioselectivity Considerations in Polyhalogenated Systems

The chemoselectivity of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a critical consideration when working with polyhalogenated aromatic or heteroaromatic systems. The relative reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. This predictable trend allows for selective functionalization at the most reactive halogen site. For instance, in a molecule containing both a bromine and a chlorine atom, the Suzuki-Miyaura coupling with an organoboron reagent like this compound would preferentially occur at the carbon-bromine bond.

While specific studies focusing exclusively on the chemo- and regioselectivity of this compound in polyhalogenated systems are not extensively detailed in the provided results, the general principles of Suzuki-Miyaura and other palladium-catalyzed couplings are well-established. These principles would undoubtedly apply to reactions involving this particular boronic acid. The choice of catalyst, ligands, and reaction conditions can further influence the selectivity. For example, the use of sterically hindered phosphine ligands can enhance selectivity for less hindered halogen positions.

In the context of synthesizing complex molecules, such as those with multiple phenyl or heterocyclic substituents, controlling the regioselectivity of the coupling reaction is paramount. The inherent reactivity differences between various halogens provide a powerful tool for the sequential and site-selective introduction of different aryl or heteroaryl groups.

Other Cross-Coupling Reactions (e.g., Negishi, Sonogashira, Stille, Chan-Evans-Lam)

Beyond the widely used Suzuki-Miyaura coupling, this compound and its derivatives can potentially participate in other cross-coupling reactions, expanding their synthetic utility.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. While direct use of boronic acids is not characteristic of Negishi coupling, the 2-phenyl-1,3-oxazol-5-yl moiety can be incorporated by first converting the corresponding halide (e.g., 5-bromo-2-phenyloxazole) into an organozinc species. This intermediate can then be coupled with various organic halides. A study described the synthesis of CRF receptor ligands via palladium-catalyzed Negishi coupling of 3-pyridyl zinc intermediates with a substituted pyridine. nih.gov This demonstrates the applicability of coupling heterocyclic fragments, a principle that extends to oxazole derivatives.

Sonogashira Coupling: This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orglibretexts.org this compound itself would not be a direct substrate. However, a halogenated derivative, such as 5-iodo-2-phenyloxazole, could be coupled with a terminal alkyne to introduce an alkynyl group at the 5-position of the oxazole ring. The Sonogashira reaction has been used to synthesize a variety of complex molecules, including those with heterocyclic cores. washington.eduresearcher.life

Stille Coupling: The Stille reaction creates a new carbon-carbon bond by coupling an organotin compound with an sp2-hybridized organic halide. organic-chemistry.orglibretexts.org Similar to the Negishi and Sonogashira reactions, the direct involvement of a boronic acid is not typical. To utilize the 2-phenyl-1,3-oxazol-5-yl scaffold in a Stille coupling, one would typically start with a halogenated oxazole and couple it with an organostannane, or conversely, prepare an organostannane derivative of the oxazole and couple it with an organic halide. The Stille reaction is valued for its tolerance of a wide range of functional groups, making it suitable for the synthesis of complex, highly functionalized molecules. uwindsor.ca

Chan-Evans-Lam Coupling: This copper-catalyzed reaction forms aryl-heteroatom bonds, typically between an aryl boronic acid and an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org this compound is a suitable substrate for this reaction, allowing for the formation of C-N, C-O, and C-S bonds at the 5-position of the oxazole ring. The reaction is often carried out at room temperature in the presence of air, making it operationally simpler than many palladium-catalyzed couplings. organic-chemistry.org For instance, coupling with phenols would yield aryl ethers, while coupling with anilines would produce diarylamines. The Chan-Evans-Lam coupling has been successfully used for the N-cyclopropylation of azaheterocycles and O-cyclopropylation of phenols using cyclopropyl (B3062369) boronic acid. nih.gov

Interactive Data Table: Cross-Coupling Reactions

| Reaction | Typical Substrates | Catalyst | Key Bond Formed | Adaptation for (2-Phenyl-1,3-oxazol-5-yl) Moiety |

| Negishi | Organozinc reagent + Organic halide | Pd or Ni | C-C | Conversion of a halogenated 2-phenyloxazole (B1349099) to an organozinc species for coupling. |

| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Pd and Cu(I) | C-C (alkyne) | Coupling of a halogenated 2-phenyloxazole with a terminal alkyne. |

| Stille | Organostannane + Organic halide | Pd | C-C | Coupling of a halogenated 2-phenyloxazole with an organostannane, or vice-versa. |

| Chan-Evans-Lam | Aryl boronic acid + Amine/Alcohol/Thiol | Cu | C-N, C-O, C-S | Direct use of this compound for coupling with N-H, O-H, or S-H containing compounds. |

Functionalization and Transformative Reactions of the Oxazole Core

The oxazole ring is a versatile heterocycle that can undergo various transformations, allowing for the further elaboration of molecules containing this core.

Electrophilic Substitution Pathways at the Oxazole Moiety

The oxazole ring is generally considered to be electron-rich, but less so than furan (B31954) due to the presence of the nitrogen atom. Electrophilic substitution reactions on the oxazole ring are possible, though they can be less facile than on more activated aromatic systems. The position of substitution is influenced by the existing substituents on the ring. For a 2-phenyl-1,3-oxazole system, electrophilic attack is most likely to occur at the C5 position, and if that is blocked, at the C4 position. However, the presence of the boronic acid group at C5 in the title compound complicates this picture. The boronic acid group can be replaced by an electrophile in what is known as an ipso-substitution reaction.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For oxazoles, these reactions often require specific conditions to achieve good yields and selectivity. For instance, nitration can be achieved with nitric acid in sulfuric acid, but the conditions must be carefully controlled to avoid degradation of the oxazole ring.

Nucleophilic Additions and Substitutions

Nucleophilic attack on the oxazole ring is generally disfavored due to the electron-rich nature of the heterocycle. However, the presence of electron-withdrawing groups or quaternization of the nitrogen atom can activate the ring towards nucleophilic attack. The C2 position is the most common site for nucleophilic attack. pharmaguideline.com

In the case of this compound, the boronic acid group itself is not a leaving group for direct nucleophilic substitution. However, conversion of the boronic acid to a halide would render the C5 position susceptible to nucleophilic substitution. Additionally, reactions that proceed through a nucleophilic attack on a derivative of the boronic acid, such as a boronate ester, are conceivable.

Ring-Opening and Cycloaddition Reactions (where the boronic acid plays a role in reactivity)

Oxazole rings can undergo ring-opening reactions under various conditions, such as treatment with acid or base, or through photochemical means. rsc.org The presence of the boronic acid group at the C5 position could influence the propensity and pathway of ring-opening. For example, coordination of a Lewis acid to the boronic acid could potentially facilitate ring cleavage. Studies on the ring-opening of 5-oxazolones with nucleophiles have shown that the reaction proceeds to give benzamide (B126) derivatives. researchgate.net

Oxazoles can also participate in cycloaddition reactions, most notably as the diene component in Diels-Alder reactions. pharmaguideline.com The electron-donating or -withdrawing nature of the substituents on the oxazole ring can significantly affect its reactivity as a diene. The boronic acid group at C5, being somewhat electron-withdrawing, might decrease the reactivity of the oxazole in a normal electron-demand Diels-Alder reaction. However, it could potentially enhance its reactivity in an inverse-electron-demand Diels-Alder reaction. The role of boronic acids in catalyzing certain cycloaddition reactions has also been noted. nih.gov

Boron-Specific Reactions

The reactivity of this compound is largely dictated by the chemistry of the boronic acid functional group, -B(OH)₂. This moiety imparts specific reaction profiles, including susceptibility to protodeboronation, the ability to form esters, and Lewis acidic behavior, which enables complexation with nucleophiles. The electronic properties of the 2-phenyl-1,3-oxazolyl substituent play a crucial role in modulating these reactivities.

Protodeboronation is a chemical reaction involving the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process is a common side reaction in applications that utilize organoboronic acids, such as metal-catalyzed cross-coupling reactions. wikipedia.org The propensity of a boronic acid to undergo protodeboronation is highly dependent on factors like pH, temperature, and the nature of the organic substituent attached to the boron atom. wikipedia.org

For heteroaromatic boronic acids, particularly those containing a basic nitrogen atom, the reaction mechanism and rate can be significantly influenced by the speciation of the compound in solution. wikipedia.org this compound, which contains a basic oxazole nitrogen, is expected to exhibit pH-dependent protodeboronation pathways. At neutral pH, similar to other basic heteroaromatic boronic acids like 2-pyridine boronic acid, it can form a zwitterionic intermediate. wikipedia.org This zwitterionic species is often highly reactive and can undergo rapid unimolecular fragmentation of the C–B bond, leading to the protodeboronated product, 2-phenyl-1,3-oxazole. wikipedia.org

The rate of protodeboronation is typically sensitive to the pH of the medium. Shifting the pH away from the point where the zwitterion concentration is maximal can attenuate the reaction. wikipedia.org Under acidic or strongly basic conditions, the equilibrium shifts away from the reactive zwitterion, thus slowing the rate of protodeboronation. wikipedia.org

Table 1: Factors Influencing Protodeboronation of Heteroaromatic Boronic Acids

| Factor | Effect on Protodeboronation Rate | Rationale |

|---|---|---|

| Neutral pH | Can be rapid | Formation of a highly reactive zwitterionic intermediate for many basic heteroaryl boronic acids. wikipedia.org |

| Low pH (Acidic) | Generally suppressed | Protonation of the heteroaromatic nitrogen shifts equilibrium away from the zwitterion. wikipedia.org |

| High pH (Basic) | Generally suppressed or altered mechanism | Formation of the anionic boronate species, which can also react, but typically suppresses the zwitterionic pathway. wikipedia.orged.ac.uk |

| Electron-withdrawing groups | Generally increased | Destabilizes the carbon-boron bond, making it more susceptible to cleavage. |

| Bulky protecting groups (e.g., MIDA esters) | Suppressed | Slow release of the free boronic acid keeps its concentration low, minimizing side reactions. wikipedia.org |

This table presents generalized findings for heteroaromatic boronic acids, which are expected to be applicable to this compound.

Boronic acids readily undergo reversible condensation reactions with alcohols and diols to form boronic esters (also known as boronate esters). wikipedia.org This process, known as transesterification when exchanging one diol for another, is fundamental to the application of boronic acids in synthesis and materials science. The formation of cyclic esters with 1,2- or 1,3-diols is particularly favorable. researchgate.net

The stability and reactivity of boronic esters derived from this compound are influenced by both the diol component and the electronic nature of the oxazole ring. The reaction equilibrium can be driven toward the ester by removing water, often with a Dean-Stark apparatus. wikipedia.org Conversely, the hydrolysis of the ester back to the boronic acid is a key aspect of its chemistry, particularly in aqueous media. ed.ac.uk

Studies on various boronic esters have shown that the rate of transesterification is sensitive to the structure of the diol. researchgate.net Steric hindrance on the diol can slow down the rate of exchange. For instance, esters formed with highly substituted diols like pinacol are often kinetically stable. researchgate.net However, the thermodynamic stability is also a key factor; six-membered ring esters (from 1,3-diols) are generally more stable than five-membered ring esters (from 1,2-diols). researchgate.net

Table 2: Relative Reactivity in Transesterification of a Generic Phenylboronic Ester

| Diol | Relative Rate of Transesterification | Structural Features |

|---|---|---|

| Ethylene Glycol | Reference | Unsubstituted 1,2-diol |

| Propane-1,2-diol | Slower | Alkyl substituent on one α-carbon |

| Pinacol (2,3-Dimethylbutane-2,3-diol) | Much Slower | Four alkyl substituents on α-carbons, creating high kinetic stability. researchgate.net |

| Propane-1,3-diol | Slower than Ethylene Glycol | Forms a more thermodynamically stable six-membered ring. researchgate.net |

This table is based on established principles for phenylboronic esters and illustrates the expected relative reactivity for esters of this compound. Exact rates are compound-specific.

The boron atom in a boronic acid possesses an empty p-orbital, making it a mild Lewis acid. wikipedia.org This Lewis acidity is the basis for its most characteristic reaction: the complexation with Lewis bases, most notably the hydroxide (B78521) ion. In aqueous solution, a boronic acid exists in equilibrium between a neutral, trigonal planar form [ArB(OH)₂] and an anionic, tetrahedral boronate form [ArB(OH)₃⁻]. semanticscholar.org

The strength of a boronic acid as a Lewis acid is quantified by its pKa value, which represents the pH at which the concentrations of the trigonal acid and the tetrahedral boronate are equal. mdpi.com The pKa is highly dependent on the substituents on the aromatic ring. Electron-withdrawing groups increase Lewis acidity and thus lower the pKa, while electron-donating groups have the opposite effect. researchgate.net The 2-phenyl-1,3-oxazol-5-yl group is generally considered electron-withdrawing, which would be expected to result in a lower pKa for this compound compared to phenylboronic acid (pKa ≈ 8.8). wikipedia.orgresearchgate.net

This Lewis acidity also drives the formation of stable complexes with diols, which is a reversible covalent interaction. researchgate.net The binding affinity is pH-dependent, as complex formation generally proceeds more efficiently at pH values near or above the pKa of the boronic acid, where the more nucleophilic tetrahedral boronate form is more prevalent. researchgate.netresearchgate.net The ability to form these dynamic covalent bonds with diols, such as those found in saccharides, is a cornerstone of boronic acid applications in sensors and biomaterials. nih.govmanchester.ac.uk The complexation with catechols is typically orders of magnitude stronger than with aliphatic diols. manchester.ac.uknih.gov

Table 3: Representative pKa Values of Various Substituted Phenylboronic Acids

| Boronic Acid | Substituent (X) | pKa |

|---|---|---|

| Phenylboronic acid | -H | 8.83 wikipedia.org |

| 4-Methoxyphenylboronic acid | -OCH₃ (para) | 9.25 researchgate.net |

| 3-Pyridylboronic acid | 3-pyridyl | 4.0 researchgate.net |

| 4-Formylphenylboronic acid | -CHO (para) | 7.5 researchgate.net |

This table provides context for how substituents affect Lewis acidity. The pKa of this compound is not documented in the search results but is expected to be lower than that of phenylboronic acid due to the electron-withdrawing nature of the heterocycle.

Applications of 2 Phenyl 1,3 Oxazol 5 Yl Boronic Acid in the Synthesis of Complex Organic Architectures

Construction of Multi-Substituted Oxazole (B20620) Derivatives

The development of synthetic methods to create highly decorated oxazole rings is of significant interest due to the prevalence of this scaffold in biologically active molecules. nih.gov (2-Phenyl-1,3-oxazol-5-yl)boronic acid serves as a key reagent in methodologies aimed at producing 2,4,5-trisubstituted oxazoles.

A notable strategy involves a one-pot synthesis followed by a nickel-catalyzed Suzuki-Miyaura coupling. nih.govbeilstein-journals.org This sequence starts with the formation of a 5-(triazinyloxy)oxazole intermediate from a carboxylic acid, an amino acid, and a dehydrating agent. nih.gov This intermediate is then directly coupled with a boronic acid, such as this compound, to furnish the desired 2,4,5-trisubstituted oxazole. This method is highly modular, allowing for variation at three positions of the oxazole ring by simply changing the starting materials. nih.govbeilstein-journals.org

The reaction's versatility is demonstrated by its compatibility with various functional groups on the coupling partners. While arylboronic acids with electron-withdrawing groups can sometimes lead to lower yields, the process is generally efficient for a range of substrates. beilstein-journals.org For instance, the synthesis of 1,4-bis(5-(4-methoxyphenyl)-4-phenyloxazol-2-yl)benzene (DMPOPOP), a compound used as a liquid scintillator, was successfully achieved using this methodology, showcasing its utility in creating complex, functional molecules. nih.gov

Table 1: Synthesis of 2,4,5-Trisubstituted Oxazoles via Suzuki-Miyaura Coupling

| Entry | Carboxylic Acid | Amino Acid | Boronic Acid | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| 1 | Benzoic acid | Alanine | 4-Methoxyphenylboronic acid | 2-Phenyl-4-methyl-5-(4-methoxyphenyl)oxazole | Good | nih.gov |

| 2 | Benzoic acid | Phenylalanine | 4-Methoxyphenylboronic acid | 2-Phenyl-4-benzyl-5-(4-methoxyphenyl)oxazole | Good | nih.gov |

| 3 | Benzoic acid | Valine | 4-Methoxyphenylboronic acid | 2-Phenyl-4-isopropyl-5-(4-methoxyphenyl)oxazole | Good | nih.gov |

| 4 | Terephthalic acid | Phenylalanine | 4-Methoxyphenylboronic acid | DMPOPOP | Good | nih.gov |

| 5 | Benzoic acid | Alanine | 4-Chlorophenylboronic acid | 2-Phenyl-4-methyl-5-(4-chlorophenyl)oxazole | 25% | beilstein-journals.org |

Yields are reported as "Good" where specific percentages were not provided in the source text.

Iterative Approaches to Poly-oxazole Systems

Poly-oxazole chains are characteristic features of several natural products, including the telomestatin (B1682999) family. nih.gov The development of iterative methods to construct these systems is crucial for their synthesis and the generation of analogues. An iterative, two-stage process has been developed that can be adapted to use oxazole boronic acids for chain extension.

The core methodology involves the C2-chlorination of a lithiated oxazole, followed by an SNAr substitution with the TosMIC anion. nih.gov A subsequent one-pot reaction with glyoxylic acid monohydrate yields a bis-oxazole. nih.gov This sequence can be repeated to efficiently synthesize tris- and tetra-oxazoles. nih.gov

While the original report details a specific pathway, the logic can be extended to incorporate boronic acids. An oxazole boronic acid can be coupled with a halo-oxazole (e.g., a 2-chloro or 2-bromo-oxazole) using Suzuki-Miyaura conditions to form the C2-C5' or other linkages between oxazole rings. This iterative cross-coupling approach offers a powerful and flexible strategy for building poly-oxazole frameworks, where B-protected haloalkenylboronic acids have been shown to be exceptionally stable and useful intermediates. nih.gov

Iterative Poly-oxazole Synthesis Strategy:

Functionalize: Prepare an oxazole unit with a boronic acid (or its ester) at one position (e.g., C5) and a halogen at another (e.g., C2).

Couple: React the bifunctional oxazole with a starter oxazole unit (e.g., 2-phenyl-1,3-oxazole) via Suzuki-Miyaura coupling.

Deprotect/Activate: Unmask the boronic acid or halogen on the newly formed di-oxazole.

Iterate: Repeat the coupling step with another bifunctional oxazole unit to extend the chain.

This modular approach is attractive due to the mild and stereospecific nature of the palladium-mediated coupling methods. nih.gov

Synthesis of Biaryl and Heterobiaryl Compounds Incorporating the Oxazole Scaffold

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of C-C bonds, particularly in the synthesis of biaryl and heterobiaryl compounds. organic-chemistry.orgmdpi.com this compound is an excellent substrate for these reactions, enabling the direct connection of the oxazole ring to other aromatic or heteroaromatic systems. nih.govbeilstein-journals.orgnih.gov

This transformation is typically catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgnih.gov The reaction conditions can be tuned to accommodate a wide variety of coupling partners, including those with sensitive functional groups. nih.gov The oxazole ring can be coupled with various aryl and heteroaryl halides or triflates, providing a direct and efficient route to complex molecules. nih.govnih.gov

For example, a nickel-catalyzed coupling of a 5-(triazinyloxy)oxazole with this compound or other arylboronic acids has been shown to be effective. nih.gov Similarly, palladium catalysts are widely used to couple halo-oxazoles with arylboronic acids. nih.gov The choice of catalyst, ligand, and base can be critical, especially when dealing with nitrogen-rich, unprotected heterocycles, as these can sometimes inhibit the palladium catalyst. nih.gov Despite these challenges, optimized methods allow for the efficient synthesis of a broad range of biaryl structures containing the oxazole motif. nih.govnih.gov

Table 2: Examples of Suzuki-Miyaura Coupling Partners for Oxazole Scaffolds

| Oxazole Substrate | Coupling Partner (Boronic Acid) | Catalyst System (Example) | Product Type | Ref |

|---|---|---|---|---|

| 5-(Triazinyloxy)oxazole | Phenylboronic acid | NiCl2(dppp)/K3PO4 | 5-Aryloxazole | nih.gov |

| 5-(Triazinyloxy)oxazole | 4-Methoxyphenylboronic acid | NiCl2(dppp)/K3PO4 | 5-Aryloxazole | beilstein-journals.org |

| 3-Chloroindazole | 5-Indole boronic acid | Pd2(dba)3/Ligand, K3PO4 | Heterobiaryl | nih.gov |

| 5-Bromo-1H-indole | (1H-indol-5-yl)boronic acid | Pd(OAc)2/Ligand, DMF:H2O | Heterobiaryl | researchgate.net |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2, K2CO3 | Heterobiaryl | mdpi.com |

This table provides examples of coupling reactions analogous to those possible with this compound.

Incorporation into Macrocyclic and Supramolecular Structures (focusing on synthetic methodology)

Macrocycles are large ring structures that often possess unique properties and biological activities. The synthesis of these complex architectures relies on robust and efficient cyclization reactions. The oxazole unit, functionalized with reactive handles like boronic acids, can be incorporated into linear precursors destined for macrocyclization.

Methodologies for macrocycle synthesis often involve a "build-pair" strategy. cam.ac.uk In the "build" phase, linear precursors are assembled from smaller, functionalized building blocks. The oxazole moiety can be introduced during this phase. In the "pair" phase, the linear precursor undergoes an intramolecular cyclization to form the macrocycle. cam.ac.uk

While direct examples involving this compound in macrocyclization were not prominent in the surveyed literature, the synthetic logic is well-established. A linear precursor containing an oxazole ring could be designed with a boronic acid at one terminus and a halide at the other. An intramolecular Suzuki-Miyaura coupling would then effect the ring closure. This approach is highly modular, allowing for the creation of diverse macrocyclic libraries. Other powerful cyclization reactions, such as ring-closing metathesis (RCM) and azide-alkyne cycloadditions, are also frequently used. cam.ac.uk The incorporation of a rigid, planar unit like the 2-phenyloxazole (B1349099) scaffold can impart conformational constraints on the resulting macrocycle, which is often desirable in the design of functional molecules. nih.gov

Utilization in Natural Product Synthesis as a Key Intermediate

The structural motifs accessible through reactions of this compound are present in numerous natural products. The iterative synthesis of poly-oxazole systems, for instance, is directly relevant to the total synthesis of natural products like telomestatin, which contains a tetra-oxazole core. nih.gov

The general strategy involves creating key fragments of the natural product and then stitching them together. This compound and its derivatives are ideal for this purpose, acting as key intermediates that can be coupled to other complex fragments via C-C bond formation. The Suzuki-Miyaura reaction is particularly well-suited for these late-stage couplings due to its mild conditions and high functional group tolerance, which are essential when dealing with delicate, multi-functionalized molecules. nih.gov

For example, the synthesis of one half of the macrolide skeleton of Amphotericin B was achieved using an iterative Suzuki-Miyaura coupling of B-protected haloalkenylboronic acid building blocks. nih.gov This highlights the power of using boronic acid-based iterative cross-coupling as a simple, efficient, and modular strategy for accessing complex natural product frameworks. nih.gov By analogy, an oxazole-containing fragment functionalized as a boronic acid could be a critical component in the convergent synthesis of a complex oxazole-containing natural product.

Strategic Chemical Modifications and Analogs of 2 Phenyl 1,3 Oxazol 5 Yl Boronic Acid

Modifications at the Phenyl Substituent and Their Impact on Reactivity

The phenyl ring at the C2 position of the oxazole (B20620) core is a primary target for modification. The introduction of various substituents onto this ring can significantly influence the electronic properties and steric profile of the entire molecule, thereby altering its reactivity in chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.

The reactivity of arylboronic acids is heavily dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the nucleophilicity of the organic fragment and the efficiency of key steps in the catalytic cycle, such as transmetalation. mdpi.comnih.gov

Research Findings:

Studies on substituted arylboronic acids demonstrate clear trends in reactivity based on the nature of the substituent.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density on the phenyl ring. This can impact reaction rates and yields in cross-coupling reactions. For instance, research on arylboronic acids with electron-withdrawing groups, such as (3,4,5-trifluorophenyl)boronic acid, has shown them to be effective catalysts in amidation reactions. orgsyn.org In the context of O-arylation cross-coupling, the nature of substituents on the arylboronic acid affects both the reaction time and the yield. researchgate.net

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the phenyl ring. In a study on phenyl-substituted furan (B31954) and oxazole derivatives, changing a para-substituent from an electron-withdrawing chloro group to an electron-donating methoxy group resulted in a significant change in biological activity against phosphodiesterase 4B (PDE4B). sci-hub.se While this study focuses on bioactivity, the underlying electronic influence of the substituents directly relates to their chemical reactivity.

The position of the substituent (ortho, meta, or para) also plays a crucial role due to steric hindrance and resonance effects. Ortho-substituents, for example, can sterically hinder the approach of the boron atom to the metal center in catalytic cycles, potentially slowing down the reaction rate.

| Substituent Type on Phenyl Ring | General Impact on Electronic Nature | Observed Effect on Reactivity/Properties | Example(s) |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Decreases electron density on the phenyl ring. | Can alter reaction kinetics and yields; has been shown to produce effective catalysts for amidation. orgsyn.org | -NO₂, -CF₃, Halogens (F, Cl) |

| Electron-Donating Group (EDG) | Increases electron density on the phenyl ring. | Influences the nucleophilicity of the aryl group, affecting coupling efficiency and biological interactions. sci-hub.se | -OCH₃, -CH₃ |

| Sterically Hindering Group (ortho-position) | Physically obstructs the reaction center at the boron atom. | May decrease the rate of transmetalation in cross-coupling reactions. | ortho-methyl, ortho-tert-butyl |

Variations at the Oxazole Ring and Resulting Synthetic Utility

The oxazole ring itself is a key functional component, and its inherent reactivity profile dictates its synthetic utility. The acidity of the ring protons and the susceptibility of each carbon atom to substitution are important considerations. thepharmajournal.com The ease of deprotonation and subsequent reaction at the different positions of the oxazole ring generally follows the order C2 > C5 > C4. semanticscholar.orgtandfonline.com However, in (2-Phenyl-1,3-oxazol-5-yl)boronic acid, the C2 and C5 positions are already substituted. This leaves the C4 position as the most likely site for further functionalization on the oxazole ring itself.

Electrophilic substitution reactions on the oxazole ring typically occur at the C5 position, but if an electron-donating group is present, the ring is activated for such an attack. semanticscholar.org Nucleophilic substitution is rare but most feasible at the C2 position, especially if a good leaving group is present. semanticscholar.orgtandfonline.com

The synthetic utility of this scaffold can also be expanded by creating analogs where the 1,3-oxazole is replaced by other five-membered heterocycles. These variations can lead to compounds with different chemical stabilities, electronic properties, and biological activities.

Research Findings:

Functionalization: The inherent reactivity of the oxazole ring allows for further modifications. For instance, the nitrogen atom at position 3 is basic and susceptible to N-acylation and N-alkylation, which can be used to introduce further diversity. thepharmajournal.com

| Modification/Variation | Description | Impact on Synthetic Utility | Reference Example |

|---|---|---|---|

| Substitution at C4-position | Introduction of substituents at the only available carbon on the oxazole ring. | Allows for the introduction of additional functional groups to modulate properties. | General oxazole chemistry semanticscholar.orgtandfonline.com |

| Replacement with 1,3,4-Oxadiazole | Isomeric replacement of the oxazole ring. | Provides access to a different class of heterocyclic boronic acids with unique properties. | Synthesis of (1,3,4-oxadiazol-2-yl)phenylboronic acid derivatives mdpi.com |

| Replacement with Thiazole (B1198619) | Substitution of the ring oxygen with sulfur. | Leads to thiazole-based boronic acid analogs, known for a wide range of biological activities. nih.gov | Synthesis of various thiazole derivatives ekb.egnih.gov |

| N-Alkylation/N-Acylation | Functionalization of the nitrogen atom at position 3. | Offers a route to create quaternary oxazolium salts or N-acylated derivatives with altered reactivity. thepharmajournal.com | General oxazole reactivity thepharmajournal.com |

Development of Slow-Release Boronic Acid Derivatives for Controlled Reactivity

A significant challenge with some boronic acids, particularly heterocyclic derivatives, is their inherent instability. nih.gov They can be prone to decomposition on the benchtop via processes like protodeboronation and oxidation. This instability can be exacerbated under reaction conditions, where in situ decomposition competes with the desired chemical transformation, leading to lower yields. nih.gov

To overcome this limitation, "slow-release" strategies have been developed. This approach involves converting the unstable boronic acid into a more stable derivative that can be stored and handled easily. Under specific reaction conditions, this stable precursor slowly hydrolyzes to release the active boronic acid in a controlled manner.

N-Methyliminodiacetic Acid (MIDA) Boronates:

A highly effective and general solution for stabilizing unstable boronic acids is their conversion to N-methyliminodiacetic acid (MIDA) boronates. nih.gov These derivatives are notably stable to air and chromatography, soluble in common organic solvents, and can be stored for extended periods. nih.govsigmaaldrich.com

The key feature of MIDA boronates is their capacity for slow, controlled hydrolysis to regenerate the parent boronic acid. The rate of this release can be finely tuned by adjusting the reaction conditions.

Fast Release: Using a strong base like aqueous sodium hydroxide (B78521) (NaOH) leads to rapid hydrolysis, typically in under 10 minutes at room temperature. nih.gov

Slow Release: Using a milder base, such as potassium phosphate (B84403) (K₃PO₄) in a dioxane/water mixture, promotes a continuous and slow release of the boronic acid over several hours. The release rate can be further controlled by temperature; for example, the release can be adjusted from 30 minutes to 24 hours by varying the temperature between 100°C and 23°C. nih.gov

This slow-release approach ensures that the concentration of the unstable boronic acid in the reaction mixture remains low but constant, favoring the desired cross-coupling reaction over competing decomposition pathways. This has proven to be a highly enabling strategy for a wide range of otherwise difficult-to-use aryl, heteroaryl, vinyl, and cyclopropyl (B3062369) boronic acids. nih.gov

| Parameter | Condition | Outcome | Significance |

|---|---|---|---|

| Release Rate Control of MIDA Boronates nih.gov | Aqueous NaOH, 23 °C | Fast Release (<10 min) | Useful when rapid generation of the boronic acid is desired. |

| K₃PO₄ in dioxane/H₂O, 23-100 °C | Slow, Controlled Release (30 min to 24 h) | Minimizes decomposition of unstable boronic acids and improves yields in slow cross-coupling reactions. | |

| Properties of MIDA Boronates nih.gov | Stability | High stability to air and silica (B1680970) gel chromatography. | Allows for easy handling, purification, and long-term storage. |

| Compatibility | Compatible with a wide range of synthetic reagents. | Increases the synthetic utility of the parent boronic acids. |

Advanced Characterization and Computational Studies in Support of 2 Phenyl 1,3 Oxazol 5 Yl Boronic Acid Chemistry

Spectroscopic Techniques for Mechanistic Elucidation (e.g., NMR, IR applied to reaction intermediates)

The study of reaction mechanisms often relies on the detection and characterization of transient intermediates. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose, providing real-time information about the structural changes occurring during a chemical transformation.

While specific studies detailing the isolation and spectroscopic analysis of reaction intermediates for (2-Phenyl-1,3-oxazol-5-yl)boronic acid are not extensively documented in publicly available literature, the principles of applying these techniques can be inferred from studies on analogous systems. For instance, in Suzuki-Miyaura cross-coupling reactions, a common application for boronic acids, NMR spectroscopy can be employed to monitor the progress of the reaction. nih.govresearchgate.net Changes in the chemical shifts of protons and carbons in the oxazole (B20620) and phenyl rings can indicate the formation of key intermediates, such as the boronate complex formed with the palladium catalyst.

Infrared spectroscopy can also provide valuable insights. The characteristic stretching frequencies of the B-O and O-H bonds in the boronic acid group, as well as the C=N and C-O-C vibrations of the oxazole ring, can be monitored. mdpi.com Shifts in these vibrational bands during a reaction would suggest the involvement of these functional groups in the formation of intermediates. For example, the disappearance of the O-H stretching band could signify the formation of a boronate ester or a transmetalation intermediate.

Table 1: Key Spectroscopic Handles for Mechanistic Studies of this compound

| Technique | Functional Group | Expected Observation upon Intermediate Formation |

| ¹H NMR | Phenyl & Oxazole Protons | Changes in chemical shifts and coupling constants |

| ¹³C NMR | Phenyl & Oxazole Carbons | Shifts in carbon resonances, particularly the carbon bearing the boronic acid |

| ¹¹B NMR | Boronic Acid | Shift from trigonal to tetrahedral boron signal upon complexation |

| IR | B-O, O-H | Disappearance or shift of stretching frequencies |

| IR | C=N, C-O-C (Oxazole) | Shifts in vibrational frequencies indicating electronic changes |

X-ray Crystallography for Structural Analysis of Reactants and Intermediates

X-ray crystallography provides unambiguous proof of molecular structure, offering precise bond lengths, bond angles, and conformational details. For this compound, obtaining a crystal structure would definitively confirm the planar geometry of the oxazole ring and the orientation of the phenyl and boronic acid substituents.

In the context of reaction intermediates, crystallizing a complex between this compound and a transition metal catalyst, for instance, would provide invaluable information about the coordination geometry and the nature of the metal-ligand bonds, thereby supporting or refuting proposed mechanistic pathways. mdpi.com

Computational Chemistry Approaches to Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. researchgate.netajchem-a.com These methods allow for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed energy profile for a given reaction pathway.

For reactions involving this compound, such as the Suzuki-Miyaura coupling, DFT calculations can be used to:

Model the structures of intermediates and transition states: This includes the oxidative addition, transmetalation, and reductive elimination steps.

Calculate activation energies: By determining the energy difference between the reactants and the transition state, the feasibility of a proposed mechanism can be assessed. nih.gov

Investigate the role of solvents and catalysts: Computational models can incorporate solvent effects and different ligand systems to understand their impact on reaction outcomes.

For example, a computational study could compare the energy barriers for different pathways in a coupling reaction, helping to elucidate why a particular product is formed selectively. Furthermore, analysis of the molecular orbitals (HOMO-LUMO) of the reactants and intermediates can provide insights into their reactivity and the nature of the key orbital interactions that govern the reaction. ajchem-a.com

Q & A

Q. Table 1. Comparison of Analytical Techniques for Boronic Acid Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.